molecular formula C18H25NO B048470 Dextromethorphan CAS No. 125-71-3

Dextromethorphan

Cat. No. B048470
CAS RN: 125-71-3
M. Wt: 271.4 g/mol
InChI Key: MKXZASYAUGDDCJ-NJAFHUGGSA-N
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Description

Synthesis Analysis

The synthesis of dextromethorphan involves enantioselective and enantiospecific processes, as evidenced by studies aimed at developing hybrid structures to enhance its biological effectiveness. For instance, research by Pevarello et al. (1999) demonstrates the synthesis and biological evaluation of new alpha-amino amide anticonvulsants incorporating a dextromethorphan moiety, indicating the complex chemical engineering behind DXM's production (Pevarello et al., 1999).

Molecular Structure Analysis

Dextromethorphan's molecular structure is central to its pharmacodynamics, influencing its interaction with various receptor sites in the brain. Its structure allows it to act as a non-competitive antagonist at NMDA receptors, which is believed to underlie many of its therapeutic effects. Jóźwiak et al. (2014) synthesized N-alkylated derivatives of dextromethorphan to study their non-competitive inhibition of α3β4 nicotinic acetylcholine receptors, highlighting the significance of DXM's molecular configuration in modulating receptor activity (Jóźwiak et al., 2014).

Chemical Reactions and Properties

Dextromethorphan's chemical properties allow for diverse reactions and interactions within biological systems. Its ability to modulate neurotransmission through NMDA receptor antagonism is a key aspect of its pharmacological profile, contributing to its neuroprotective and antiepileptic properties. Trube and Netzer (1994) discuss dextromethorphan's cellular effects, emphasizing its role in reducing neuronal hyperactivity through inhibition of NMDA receptor channels and voltage-operated calcium and sodium channels (Trube & Netzer, 1994).

Physical Properties Analysis

The physical properties of dextromethorphan, such as its solubility and stability, are crucial for its formulation and therapeutic efficacy. For instance, the preparation of a stable suspension for sustained release involves synthesizing a poorly water-soluble salt of dextromethorphan, highlighting the importance of its physical characteristics in pharmaceutical preparations (Smith et al., 1970).

Scientific Research Applications

  • Antipsychotic Drugs

    • Field : Psychiatry
    • Application : DXM has been used in the management of DXM-related psychosis . It’s been found to have psychotic potential due to its euphoric, hallucinogenic, and dissociative properties .
    • Methods : Atypical neuroleptics (i.e., olanzapine, risperidone, quetiapine) and typical haloperidol have been used in symptomatic treatment due to their efficacy, especially in positive symptoms (hallucinations and delusions) .
    • Results : These agents are recognized as the preferred option in the symptomatic treatment of DXM-related psychosis due to their better efficacy and safety profile than typical haloperidol in the short-term course .
  • Major Depressive Disorder Treatment

    • Field : Psychiatry
    • Application : DXM has been repurposed as an adjunct therapy in patients with major depressive disorder (MDD) . It’s been found to be effective when combined with selective serotonin reuptake inhibitors (SSRIs) .
    • Methods : A randomised, double-blind, add-on, placebo-controlled, group sequential design clinical trial was conducted on patients with MDD . Patients in the test group received DXM 30 mg once daily, whereas patients in the control group received a placebo once daily as an add-on to ongoing SSRI treatment for 8 weeks .
    • Results : All patients were evaluated for the primary outcome (change in the Montgomery-Åsberg Depression Rating Scale score) and secondary outcomes (treatment response rate, remission rate, Clinical Global Impression, serum brain-derived neurotrophic factor, serum DXM and treatment-emergent adverse events) over the period of 8 weeks .
  • Cough Suppressant

    • Field : Pulmonology
    • Application : DXM is a primary over-the-counter cough suppressant . It’s often the active ingredient in cough syrups, gel caps, lozenges, and combination cough and cold formulas .
    • Methods : DXM is used orally to suppress the cough reflex .
    • Results : DXM is effective for a nonproductive cough (a dry cough that doesn’t bring up phlegm) .
  • Metabolism Study

    • Field : Pharmacokinetics
    • Application : DXM is primarily metabolized to dextrorphan by cytochrome P450 2D6 (CYP2D6), a genetically polymorphic enzyme in humans .
    • Methods : The metabolism of DXM can be studied through pharmacokinetic analysis .
    • Results : Dextrorphan, the active metabolite of DXM, produces phencyclidine-like behavioral effects in animals and exhibits anticonvulsant and neuroprotective properties in a variety of experimental models .
  • Drug of Abuse

    • Field : Substance Abuse
    • Application : DXM is increasingly being abused recreationally for its dissociative effects .
    • Methods : Recreational users intentionally exceed recommended doses to experience heightened awareness, altered time perception, and visual hallucinations .
    • Results : Misuse of DXM can lead to health complications and addiction .
  • Other Over-the-Counter Medications

    • Field : Pharmacology
    • Application : DXM is present in many over-the-counter and prescription combination medications .
    • Methods : DXM is used in combination with other drugs such as guaifenesin or ibuprofen .
    • Results : The combination of DXM with other drugs provides effective relief for various symptoms .

Future Directions

There are many potential therapeutic uses for Dextromethorphan currently under investigation in clinical studies . These include its use as a neuroprotective agent in conditions such as depression, stroke, traumatic brain injury, seizures, and various pain conditions .

properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1
Source PubChem
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InChI Key

MKXZASYAUGDDCJ-NJAFHUGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
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Related CAS

125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate)
Record name Dextromethorphan [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3022908
Record name Dextromethorphan
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Molecular Weight

271.4 g/mol
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Solubility

25g/100mL, Practically insoluble in water, Freely soluble in chloroform
Record name Dextromethorphan
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Mechanism of Action

Dextromethorphan is an agonist of NMDA and sigma-1 receptors. It is also an antagonist of α3/β4 nicotinic receptors. However, the mechanism by which dextromethorphan's receptor agonism and antagonism translates to a clinical effect is not well understood., Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor., Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients., Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis., /The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation., Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors.
Record name Dextromethorphan
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Product Name

Dextromethorphan

Color/Form

White to slightly yellow crystalline powder

CAS RN

125-71-3
Record name Dextromethorphan
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Melting Point

122-124, 109-111 °C
Record name Dextromethorphan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52,200
Citations
JL Bem, R Peck - Drug Safety, 1992 - Springer
… of dextromethorphan is … dextromethorphan is correlated with any clinically significant safety risk if it is used for short term treatment. In summary, the safety profile of dextromethorphan is …
Number of citations: 292 link.springer.com
CP Taylor, SF Traynelis, J Siffert, LE Pope… - Pharmacology & …, 2016 - Elsevier
… The combined dextromethorphan and quinidine formulation … amounts of both dextromethorphan and dextrorphan (DX), … cough suppressants, to dextromethorphan when given as DM/Q. …
Number of citations: 170 www.sciencedirect.com
RH Schwartz - Clinical pediatrics, 2005 - journals.sagepub.com
… with acute megadoses of dextromethorphan. A megadose of … Variable quantities of pure dextromethorphan powder in … manufacture of concentrated dextromethorphan powder from …
Number of citations: 143 journals.sagepub.com
EW Boyer - Pediatric emergency care, 2004 - journals.lww.com
… and learned of the dextromethorphan misuse. She brought her daughter … dextromethorphan dose was 8 geltabs. In addition, she disclosed that she had begun using dextromethorphan "…
Number of citations: 109 journals.lww.com
AA Weinbroum, V Rudick, G Paret… - Canadian Journal of …, 2000 - Springer
Purpose: To review the clinical benefits of dextromethorphan (DM) in pain management, describe its neuropharmacological properties. Source: A Medline search was made for …
Number of citations: 142 link.springer.com
JK Bryner, UK Wang, JW Hui, M Bedodo… - … of pediatrics & …, 2006 - jamanetwork.com
… and the most common age groups abusing dextromethorphan, and the effect on health care facilities. Evaluating patterns of dextromethorphan abuse may help health care practitioners …
Number of citations: 131 jamanetwork.com
U Ziemann, R Chen, LG Cohen, M Hallett - Neurology, 1998 - AAN Enterprises
… Data are plotted against the delay (abscissa) after intake of a single oral dose of 150 mg dextromethorphan. The individual data of the eight subjects are shown by gray lines and …
Number of citations: 465 n.neurology.org
F Romanelli, KM Smith - Journal of the American Pharmacists Association, 2009 - Elsevier
… The antitussive dextromethorphan (DM) is an example of an OTC product that has of late become a common substance of abuse, particularly by adolescents. Many abusers consider …
Number of citations: 92 www.sciencedirect.com
RA Smith - Expert Opinion on Pharmacotherapy, 2006 - Taylor & Francis
Dextromethorphan (DM) is among the most widely used, non-narcotic antitussives, with a predictable safety profile. In 1981, a non-opioid, high-affinity brain recognition site for DM was …
Number of citations: 135 www.tandfonline.com
KP Garnock-Jones - CNS drugs, 2011 - Springer
… Dextromethorphan/quinidine is indicated in the US for the treatment of pseudobulbar affect. Dextromethorphan… on the pharmacokinetic profiles of dextromethorphan and quinidine when …
Number of citations: 158 link.springer.com

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